molecular formula C13H15ClN4S B282560 3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B282560
M. Wt: 294.8 g/mol
InChI Key: FRLFMKBGZJPKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the triazolothiadiazole family of compounds that are known to have various biological activities.

Scientific Research Applications

3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have antitumor, antimicrobial, and antifungal activities. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. This compound has been shown to have cytotoxic effects on cancer cells, antimicrobial effects against various bacteria and fungi, and anti-inflammatory effects. It has also been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to have antitumor, antimicrobial, and antifungal activities, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential use as an anticancer agent in clinical trials. Another direction is to explore its potential as an antimicrobial and antifungal agent for the treatment of infectious diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and butylamine in the presence of acetic acid and ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60%.

properties

Molecular Formula

C13H15ClN4S

Molecular Weight

294.8 g/mol

IUPAC Name

3-butyl-6-(4-chlorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H15ClN4S/c1-2-3-4-11-15-16-13-18(11)17-12(19-13)9-5-7-10(14)8-6-9/h5-8,12,17H,2-4H2,1H3

InChI Key

FRLFMKBGZJPKMS-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1NC(S2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCC1=NN=C2N1NC(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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